![molecular formula C16H13Cl2N3O2S B2773821 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide CAS No. 1259160-36-5](/img/structure/B2773821.png)
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, quinoline, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of pyridine derivatives to introduce chloro groups at the 2 and 6 positions. This is followed by the sulfonation of the pyridine ring to attach the sulfonamide group. The final step involves the coupling of the quinoline moiety through an ethyl linker.
Chlorination: Pyridine is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to obtain 2,6-dichloropyridine.
Sulfonation: The chlorinated pyridine is then reacted with sulfonating agents like chlorosulfonic acid (ClSO3H) to introduce the sulfonamide group.
Coupling: The quinoline moiety is introduced via a nucleophilic substitution reaction using 8-aminoquinoline and an appropriate ethylating agent, such as ethyl bromide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.
Substitution: The chloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the sulfonamide and quinoline groups, making it less versatile in biological applications.
N-(2-Quinolinyl)benzenesulfonamide: Similar structure but with a benzene ring instead of pyridine, affecting its chemical reactivity and biological activity.
8-Quinolinylsulfonamide: Lacks the dichloro and pyridine components, which can alter its binding properties and reactivity.
Uniqueness
2,6-Dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and sulfonamide groups enhances its reactivity, while the quinoline moiety provides additional binding interactions with biological targets.
This compound’s versatility makes it a valuable tool in various fields of research, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
2,6-dichloro-N-(2-quinolin-8-ylethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2S/c17-14-7-6-13(16(18)21-14)24(22,23)20-10-8-12-4-1-3-11-5-2-9-19-15(11)12/h1-7,9,20H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROOYWNWZVBYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCNS(=O)(=O)C3=C(N=C(C=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
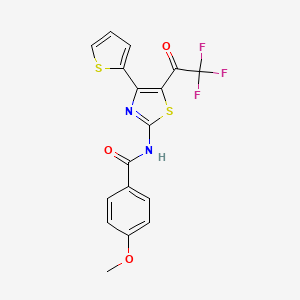
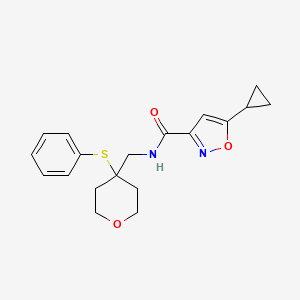
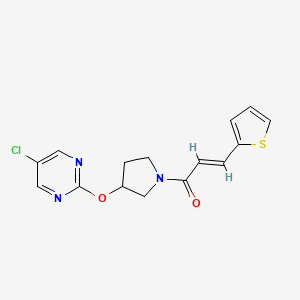
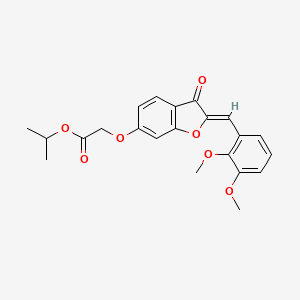

![N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2773744.png)
![2,4-diethyl 5-{2-[(5-{[(2,4-dichlorophenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2773745.png)

![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2773748.png)
![5-Ethyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2773749.png)
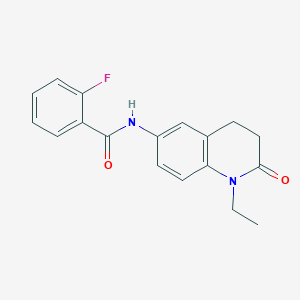
![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(6-fluoropyridine-3-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2773751.png)
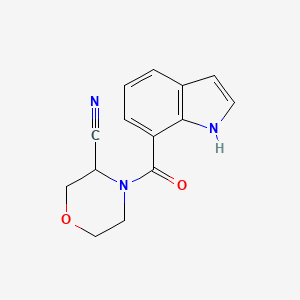
![5-[(2-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2773760.png)
